molecular formula C13H16N2O4 B2584463 Benzyl (R)-(5-oxo-1,4-oxazepan-6-YL)carbamate CAS No. 2102412-69-9

Benzyl (R)-(5-oxo-1,4-oxazepan-6-YL)carbamate

Cat. No. B2584463
CAS RN: 2102412-69-9
M. Wt: 264.281
InChI Key: ILDUBUSVCKYGOV-LLVKDONJSA-N
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Description

Benzyl carbamate is an organic compound with the formula C6H5CH2OC(O)NH2 . It can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .


Synthesis Analysis

Benzyl carbamate can be synthesized from benzyl chloroformate with ammonia . Carbamate esters also arise via alcoholysis of carbamoyl chlorides . Alternatively, carbamates can be formed from chloroformates and amines . Carbamates may be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .


Molecular Structure Analysis

The molecular formula of Benzyl carbamate is C8H9NO2 . The structure can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol .


Chemical Reactions Analysis

Carbamate synthesis by amination (carboxylation) or rearrangement involves a three-component coupling of amines, carbon dioxide, and halides . This enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI . The method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .


Physical And Chemical Properties Analysis

Benzyl carbamate is a white solid . It is soluble in organic solvents and moderately soluble in water . The compound has a molecular weight of 151.163 Da .

Scientific Research Applications

Drug Design and Medicinal Chemistry

The carbamate group, which is a key structural motif in Benzyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate, is used in many approved drugs and prodrugs . Carbamates are specifically designed to make drug−target interactions through their carbamate moiety . They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .

Synthesis of Primary Amines

Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the benzyl carbamate group is removable with Lewis acids .

Condensation Reactions

Research data shows that the acid-catalyzed condensation reaction between benzyl carbamate and glyoxal in a ratio of 2:1 performed in a series of polar protic and aprotic solvents . This process is important in the formation of caged compounds of aza- and oxaazaisowurtzitanes .

Agricultural Chemicals

Carbamate derivatives, like Benzyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate, are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides .

Chemical and Paint Industry

In the chemical and paint industry, carbamates serve as starting materials, intermediates, and solvents .

Organic Synthesis and Peptide Chemistry

Organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .

Carrier Systems

Research has shown that solid lipid nanoparticles and polymeric nanocapsules can be used as carrier systems, offering advantages like modified release profiles, reduced environmental and human toxicity, and improved transfer to the site of action.

Safety and Hazards

Benzyl carbamate may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Benzyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate are not available, carbamates in general have received widespread attention due to their recyclability and self-healing properties . The strategy of regulating the dynamic network rearrangement kinetics through varying the monomer structure is particularly interesting .

properties

IUPAC Name

benzyl N-[(6R)-5-oxo-1,4-oxazepan-6-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-12-11(9-18-7-6-14-12)15-13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)(H,15,17)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDUBUSVCKYGOV-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C(=O)N1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](C(=O)N1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (R)-(5-oxo-1,4-oxazepan-6-YL)carbamate

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